N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide
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Overview
Description
N-[4-(BENZOYLAMINO)-2,5-DIMETHOXYPHENYL]-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes benzoylamino, dimethoxyphenyl, and furylcarbonyl groups attached to a piperidinecarboxamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(BENZOYLAMINO)-2,5-DIMETHOXYPHENYL]-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 4-(BENZOYLAMINO)-2,5-DIMETHOXYPHENYL, which is then reacted with 1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE under specific conditions to yield the final product. Common reagents used in these reactions include benzoyl chloride, dimethoxybenzene, and piperidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Techniques such as crystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(BENZOYLAMINO)-2,5-DIMETHOXYPHENYL]-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[4-(BENZOYLAMINO)-2,5-DIMETHOXYPHENYL]-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(BENZOYLAMINO)-2,5-DIMETHOXYPHENYL]-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-BENZOYLAMINO-2,5-DIMETHOXYANILINE
- N-[4-(BENZOYLAMINO)-2,5-DIMETHOXYPHENYL]-4-(PENTANOYLAMINO)BENZAMIDE
- N-[4-(BENZOYLAMINO)-2,5-DIMETHOXYPHENYL]-4-BIPHENYLCARBOXAMIDE
Uniqueness
N-[4-(BENZOYLAMINO)-2,5-DIMETHOXYPHENYL]-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE is unique due to its combination of benzoylamino, dimethoxyphenyl, and furylcarbonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C26H27N3O6 |
---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
N-(4-benzamido-2,5-dimethoxyphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C26H27N3O6/c1-33-22-16-20(23(34-2)15-19(22)27-24(30)17-7-4-3-5-8-17)28-25(31)18-10-12-29(13-11-18)26(32)21-9-6-14-35-21/h3-9,14-16,18H,10-13H2,1-2H3,(H,27,30)(H,28,31) |
InChI Key |
CYMXWOPSUKUMDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)NC(=O)C3CCN(CC3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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